6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride
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Overview
Description
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound features a benzoxazine ring fused with a pyrrolidine ring, with a fluorine atom at the 6-position and a hydrochloride salt form. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The spirocyclic structure is formed by reacting the benzoxazine intermediate with a pyrrolidine derivative. This step often requires the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the cyclization.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions are often employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various nucleophilic substitution products depending on the reagent used.
Scientific Research Applications
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The fluorine atom enhances its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-piperidine]-2-one hydrochloride
- 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,4’-azetidine]-2-one hydrochloride
Uniqueness
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The presence of the fluorine atom further differentiates it by enhancing its stability and binding interactions.
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Properties
CAS No. |
2361645-46-5 |
---|---|
Molecular Formula |
C11H12ClFN2O2 |
Molecular Weight |
258.7 |
Purity |
95 |
Origin of Product |
United States |
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